BenchChemオンラインストアへようこそ!

2,6-Diphenylpiperidin-4-ol

Medicinal Chemistry Conformational Analysis SAR Studies

2,6-Diphenylpiperidin-4-ol (CAS 2403‑90‑9) is a privileged scaffold for lead optimization. The symmetric 2,6‑diphenyl substitution locks the piperidine ring in a chair conformation with equatorial phenyl groups, reducing entropic penalties and ensuring predictable binding poses—critical for structure‑based drug design targeting lipoxygenases, inflammatory pathways, and SARS‑CoV‑2 MPro. Its 4‑hydroxyl group enables diverse derivatization. Do not substitute with generic piperidines; only this exact 2,6‑diaryl‑4‑ol provides the validated conformational bias and documented lipoxygenase inhibition that accelerate hit‑to‑lead campaigns.

Molecular Formula C17H19NO
Molecular Weight 253.34 g/mol
CAS No. 2403-90-9
Cat. No. B8612959
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,6-Diphenylpiperidin-4-ol
CAS2403-90-9
Molecular FormulaC17H19NO
Molecular Weight253.34 g/mol
Structural Identifiers
SMILESC1C(CC(NC1C2=CC=CC=C2)C3=CC=CC=C3)O
InChIInChI=1S/C17H19NO/c19-15-11-16(13-7-3-1-4-8-13)18-17(12-15)14-9-5-2-6-10-14/h1-10,15-19H,11-12H2
InChIKeyVCBGAQUNICXDAK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,6-Diphenylpiperidin-4-ol (CAS 2403-90-9): Chemical and Pharmacological Baseline for Procurement Assessment


2,6-Diphenylpiperidin-4-ol (CAS 2403-90-9), a 2,6-diaryl substituted piperidinol, is a foundational member of the 2,6-disubstituted piperidin-4-ol chemical class, which is extensively investigated for its wide spectrum of biological activities [1]. This compound is characterized by a central piperidine ring with two phenyl substituents at the 2- and 6-positions and a hydroxyl group at the 4-position, which defines its core reactivity and pharmacological potential [2]. Key physicochemical properties relevant to its handling and formulation include a molecular weight of 253.34 g/mol , a calculated logP of approximately 3.07, a logD (pH 7.4) of 3.06, and a pKa of 6.90 [3], making it a relatively lipophilic molecule with moderate aqueous solubility.

Why Simple Piperidine Analogs Cannot Replace 2,6-Diphenylpiperidin-4-ol in Targeted Research


Generic piperidine derivatives cannot be casually substituted for 2,6-diphenylpiperidin-4-ol because its specific substitution pattern—the symmetric 2,6-diaryl groups and the 4-hydroxyl—is critical for its unique conformational and biological properties [1]. The 2,6-diaryl substitution enforces a distinct conformational bias in the piperidine ring, predominantly adopting a chair conformation with bulky phenyl groups oriented equatorially [2]. Furthermore, the stereochemistry of the 4-hydroxyl group (axial vs. equatorial) profoundly influences intermolecular interactions and, consequently, biological activity, a nuance that is absent in simpler or differently substituted piperidines [3]. Replacing this core scaffold with a piperidine lacking these substituents, or with a ketone analog, would eliminate these critical stereochemical and electronic determinants, leading to unpredictable and likely divergent results in any biological or catalytic application.

Quantitative Differentiation of 2,6-Diphenylpiperidin-4-ol from Analogues: A Data-Driven Guide


Scaffold Uniqueness: Conformational Constraints Differentiate 2,6-Diphenylpiperidin-4-ol from Unsubstituted Piperidines

2,6-Diphenylpiperidin-4-ol possesses a unique conformational landscape compared to its unsubstituted piperidine counterpart, which is a critical determinant for target engagement. While unsubstituted piperidine exhibits high conformational flexibility with a low-energy barrier for ring inversion, 2,6-diphenylpiperidin-4-ol is conformationally locked into a chair form, with the bulky phenyl groups adopting equatorial orientations to minimize 1,3-diaxial steric interactions [1]. This structural rigidity translates into a well-defined pharmacophore geometry, which is a prerequisite for selective binding to biological targets. Further differentiation arises from the stereochemistry of the 4-hydroxyl group; the cis-isomer of 2,6-diphenylpiperidin-4-ol and its trans-isomer present distinct hydrogen-bonding vectors, a feature absent in piperidine [2].

Medicinal Chemistry Conformational Analysis SAR Studies

Functional Divergence: Distinct Biological Activity Profile of 2,6-Diphenylpiperidin-4-ol vs. Its 4-Oxo Analog

The presence of the hydroxyl group at the 4-position in 2,6-diphenylpiperidin-4-ol is crucial for its distinct biological activity profile compared to the ketone analog, 2,6-diphenylpiperidin-4-one. While the 4-one derivative is a common synthetic intermediate, its activity profile is shifted. For instance, in a series of 1-allyl substituted compounds, the 4-one oxime derivatives exhibited varying antimicrobial activities, whereas the corresponding 4-ol analog is noted for its potential as a lipoxygenase inhibitor [1]. Specifically, 2,6-diphenylpiperidin-4-ol has been identified as a potent inhibitor of lipoxygenase, interfering with arachidonic acid metabolism, a mechanism not shared by the 4-one [2]. This functional divergence is attributed to the different hydrogen-bonding and electronic properties of the secondary alcohol versus the ketone carbonyl.

Antimicrobial Agents Enzyme Inhibition Lead Optimization

Antiviral Potential: In Silico Docking Scores for SARS-CoV-2 M Pro Differentiate 2,6-Diphenylpiperidin-4-ol Derivatives

Computational studies provide a basis for selecting the 2,6-diphenylpiperidin-4-ol scaffold for antiviral drug development. In a molecular docking study targeting the SARS-CoV-2 Main Protease (M Pro, PDB ID: 5R84), a panel of seven 2,6-diphenylpiperidin-4-ol derivatives (M1-M7) were evaluated [1]. While no single derivative was identified as 'the best', the study demonstrated that this entire class of compounds exhibits favorable calculated binding energies against the active site of M Pro [2]. The study calculated metrics such as Glide Score, Extra Precision (XP) Energy, and Glide Energy for each ligand. These data indicate that the 2,6-diphenylpiperidin-4-ol core is a promising scaffold for optimization toward a COVID-19 therapeutic, a hypothesis that would not be valid for a structurally dissimilar piperidine.

Antiviral Research Computational Chemistry COVID-19

Recommended Research and Industrial Applications for 2,6-Diphenylpiperidin-4-ol


Lead Compound for Lipoxygenase-Targeted Drug Discovery

For research programs focused on inflammatory diseases, asthma, or cancer, where the lipoxygenase pathway is a key target, 2,6-diphenylpiperidin-4-ol is a chemically validated starting point for lead optimization. Its documented activity as a potent lipoxygenase inhibitor [1] provides a concrete mechanistic rationale for synthesizing focused libraries of derivatives. This is a more efficient strategy than screening a broad, unbiased library of piperidines, which are unlikely to possess this specific enzyme inhibition profile.

Core Scaffold for Conformationally Constrained Pharmacophore Design

In medicinal chemistry projects where achieving a specific bioactive conformation is critical for target selectivity, 2,6-diphenylpiperidin-4-ol serves as a privileged scaffold. Its inherent conformational rigidity, with the piperidine ring locked in a chair form and 2,6-diphenyl groups equatorial [2], reduces the entropic penalty of binding and provides a predictable molecular framework for structure-based drug design. This contrasts with the high flexibility of unsubstituted piperidine, making the 2,6-diphenyl analog a preferred choice for rational design.

In Silico Antiviral Screening Platform and Derivative Synthesis

2,6-Diphenylpiperidin-4-ol is a validated core for computational and synthetic chemistry efforts targeting viral proteases, particularly SARS-CoV-2 M Pro. The existing in silico docking data for derivatives of this compound [3] provide a baseline for further virtual screening campaigns. Researchers can prioritize the synthesis of new 2,6-diphenylpiperidin-4-ol derivatives with favorable computational profiles, focusing synthetic resources on compounds with the highest predicted affinity for the viral target, rather than exploring less characterized chemical space.

Quote Request

Request a Quote for 2,6-Diphenylpiperidin-4-ol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.